molecular formula C17H20N2O4 B12275348 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

Cat. No.: B12275348
M. Wt: 316.35 g/mol
InChI Key: AKTNXAJWBLAVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid with tert-butyl and methyl esters under specific conditions . The reaction conditions often include the use of lithium borohydride in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for industrial applications, especially in the pharmaceutical industry where large quantities of the compound may be required.

Chemical Reactions Analysis

Types of Reactions

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl 8-cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-6-5-11-7-12(15(20)22-4)8-13(9-18)14(11)10-19/h7-8H,5-6,10H2,1-4H3

InChI Key

AKTNXAJWBLAVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(=O)OC)C#N

Origin of Product

United States

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